

An In-depth Technical Guide to the Physical Properties of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Diaminopyridine**

Cat. No.: **B189467**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

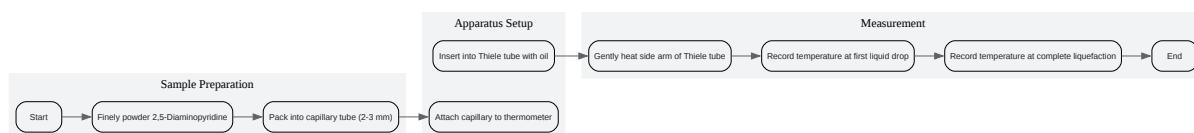
2,5-Diaminopyridine is a key chemical intermediate utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and high-performance polymers. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in drug design and materials science. This technical guide provides a comprehensive overview of the core physical characteristics of **2,5-Diaminopyridine**, complete with detailed experimental protocols for their determination and visual workflows to elucidate key processes.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **2,5-Diaminopyridine** are summarized in the table below. These values have been compiled from various chemical data sources and provide a baseline for its handling, characterization, and application in experimental settings.

Property	Value	Units	Notes
Molecular Formula	C ₅ H ₇ N ₃		
Molecular Weight	109.13	g/mol	
Appearance	Brown to black solid		
Melting Point	110.3	°C	
Boiling Point	180	°C	at 12 mmHg
	329	°C	at 760 mmHg
Solubility in Water	39	g/L	at 25 °C
pKa	6.48		at 20 °C
pKb	7.42		
Density	1.251	g/cm ³	at 20 °C
Vapor Pressure	0.0002	mmHg	at 25 °C
Partition Coefficient (logP)	-0.47		
Heat of Vaporization	57.15	kJ/mol	
Refractive Index	1.5340	(estimate)	

Experimental Protocols


Accurate determination of physical properties is crucial for the consistent and reproducible use of chemical compounds. The following sections detail standard laboratory protocols for measuring the key physical parameters of **2,5-Diaminopyridine**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Thiele Tube Method

- Sample Preparation: A small amount of finely powdered **2,5-Diaminopyridine** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or a wire. The thermometer and attached capillary tube are then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the sample is level with the thermometer bulb.
- Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The unique shape of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
- Purity Assessment: For pure **2,5-Diaminopyridine**, this range should be narrow (typically 0.5-1 °C).

[Click to download full resolution via product page](#)*Workflow for Melting Point Determination.*

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro-Boiling Point Determination

- Sample Preparation: A small amount of **2,5-Diaminopyridine** (if in liquid form or dissolved in a high-boiling solvent) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.
- Heating: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.
- Observation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Solubility data is vital for applications in drug development, where aqueous solubility often correlates with bioavailability.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of solid **2,5-Diaminopyridine** is added to a known volume of deionized water in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation and/or filtration.
- Quantification: The concentration of **2,5-Diaminopyridine** in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as UV-Vis

spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for quantification.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in solution. For a basic compound like **2,5-Diaminopyridine**, the pKa of its conjugate acid is typically determined.

Methodology: NMR Spectroscopy Titration

- Sample Preparation: A solution of **2,5-Diaminopyridine** is prepared in a suitable deuterated solvent, typically D₂O.
- pH Adjustment: The pD (the pH equivalent in D₂O) of the solution is adjusted by the stepwise addition of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
- NMR Spectra Acquisition: A ¹H NMR spectrum is acquired after each addition of acid or base, and the chemical shifts of the aromatic protons are recorded as a function of pD.
- Data Analysis: The chemical shifts of the protons will change as the molecule becomes protonated. A plot of chemical shift versus pD will yield a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

Spectral Data Interpretation

Spectroscopic data is essential for the structural elucidation and confirmation of **2,5-Diaminopyridine**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **2,5-Diaminopyridine** would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions. The amino protons may appear as broad singlets and their chemical shift can be solvent-dependent.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will

be influenced by the presence and position of the amino substituents.

- IR (Infrared) Spectroscopy: The IR spectrum of **2,5-Diaminopyridine** will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine groups are expected to appear as two bands in the region of $3200\text{-}3400\text{ cm}^{-1}$. The C-N stretching vibrations will be observed in the $1250\text{-}1335\text{ cm}^{-1}$ region for the aromatic amine. Bending vibrations for the N-H bonds of the primary amines are expected around $1580\text{-}1650\text{ cm}^{-1}$.^[1]
- UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum of pyridine derivatives typically shows absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions. For pyridine itself, these are observed around 254 nm and 202 nm.^[2] The presence of the amino groups on the pyridine ring in **2,5-Diaminopyridine** will cause a bathochromic (red) shift of these absorption maxima.


Applications in Synthesis

2,5-Diaminopyridine is a valuable building block in organic synthesis. Its two amino groups provide reactive sites for the construction of more complex molecules.

Synthesis of Polyimides

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. **2,5-Diaminopyridine** can be used as a diamine monomer in the synthesis of polyimides. The general synthetic route involves a two-step process:

- Poly(amic acid) formation: **2,5-Diaminopyridine** is reacted with a dianhydride in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor.
- Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization, which involves the elimination of water to form the imide ring.

[Click to download full resolution via product page](#)

*General Workflow for Polyimide Synthesis from **2,5-Diaminopyridine**.*

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **2,5-Diaminopyridine**, along with standardized experimental protocols for their determination. The inclusion of quantitative data in a structured format, coupled with procedural workflows, offers a valuable resource for researchers, scientists, and professionals in drug development and materials science. A comprehensive understanding of these fundamental characteristics is crucial for the successful application of **2,5-Diaminopyridine** in the synthesis of novel compounds and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. UV-Vis Spectrum of Pyridine | SIELC Technologies sielc.com
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,5-Diaminopyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189467#physical-properties-of-2-5-diaminopyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com